molecular formula C11F16 B12109763 1-Fluoro-2,3,4,5,6-pentakis(trifluoromethyl)benzene

1-Fluoro-2,3,4,5,6-pentakis(trifluoromethyl)benzene

Cat. No.: B12109763
M. Wt: 436.09 g/mol
InChI Key: DQVZIZAHJQQOPV-UHFFFAOYSA-N
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Description

1-Fluoro-2,3,4,5,6-pentakis(trifluoromethyl)benzene is a highly fluorinated aromatic compound characterized by a benzene ring substituted with five trifluoromethyl (-CF₃) groups and one fluorine atom. This structure confers exceptional steric crowding and strong electron-withdrawing properties, making it a valuable building block for synthesizing stable carbenes, radicals, superacids, and weakly coordinating anions . The compound’s synthesis typically involves copper-mediated trifluoromethylation of polyhalogenated benzene precursors in the presence of stabilizing agents like 1,3-dimethyl-2-imidazolidinone (DMI) . X-ray crystallography reveals significant distortion of the aromatic ring due to steric repulsion between the bulky -CF₃ groups, which also enhances its thermal stability and resistance to electrophilic substitution .

Properties

IUPAC Name

1-fluoro-2,3,4,5,6-pentakis(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11F16/c12-6-4(10(22,23)24)2(8(16,17)18)1(7(13,14)15)3(9(19,20)21)5(6)11(25,26)27
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQVZIZAHJQQOPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1C(F)(F)F)C(F)(F)F)F)C(F)(F)F)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11F16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

The pertrifluoromethylation of polyhalogenated benzene derivatives represents a robust strategy for introducing multiple -CF₃ groups. A seminal study demonstrates the use of pregenerated (trifluoromethyl)copper (CF₃Cu) species stabilized in dimethylformamide (DMF) with 1,3-dimethyl-2-imidazolidinone (DMI) as a co-solvent. This system facilitates the substitution of iodine atoms in hexaiodobenzene, yielding pentakis(trifluoromethyl)phenyl derivatives.

For 1-fluoro-2,3,4,5,6-pentakis(trifluoromethyl)benzene, a plausible starting material is 1-fluoro-2,3,4,5,6-pentaiodobenzene . Reacting this substrate with CF₃Cu at ambient temperature generates the target compound alongside potassium pentakis(trifluoromethyl)phenoxide and hexakis(trifluoromethyl)benzene. The combined yield of these products reaches 80%, though isolating the pure fluoro derivative requires meticulous fractional distillation.

Key Parameters:

  • Temperature : Ambient to 60°C.

  • Solvent System : DMF/DMI (3:1 v/v).

  • Molar Ratios : CF₃Cu to substrate = 5:1 (stoichiometric for pentaiodobenzene).

  • Reaction Time : 4–6 hours.

Mechanistic and Intermediate Analysis

The reaction proceeds via aromatic nucleophilic substitution (SNAr), where the CF₃⁻ nucleophile displaces iodide ions. The steric bulk of the -CF₃ groups induces significant distortion in the benzene ring, as confirmed by X-ray diffraction (XRD) studies. This distortion complicates further substitution, necessitating excess CF₃Cu to drive the reaction to completion.

Intermediate isolation reveals the formation of potassium pentakis(trifluoromethyl)phenoxide , which can be functionalized to chloro- or amino-derivatives. For fluorinated analogs, subsequent treatment with hydrogen fluoride (HF) or fluorinating agents like Selectfluor® may replace hydroxyl or chloro groups with fluorine.

Halogen Exchange Reactions with Hydrogen Fluoride

Catalytic Fluorination Processes

Halogen exchange reactions offer an alternative route by converting trichloromethyl (-CCl₃) or dichlorofluoromethyl (-CCl₂F) groups into -CF₃. A patent describes the use of antimony pentachloride (SbCl₅) as a catalyst for fluorinating trichloromethyl-benzenes with anhydrous HF under high pressure (20–25 bars).

For example, treating 1-fluoro-2,3,4,5,6-pentakis(trichloromethyl)benzene with HF in the presence of SbCl₅ at 100°C yields the target compound. The reaction involves stepwise substitution of chlorine atoms by fluorine, with intermediate formation of -CCl₂F and -CClF₂ groups.

Key Parameters:

  • Catalyst : SbCl₅ (1–5 wt% of substrate).

  • Pressure : 20–25 bars (maintained via nitrogen pressurization).

  • Temperature : 60–100°C.

  • Reaction Time : 45 minutes to 2 hours.

Yield and Selectivity Considerations

This method faces challenges in selectivity , as incomplete fluorination generates mixed halo-methyl byproducts (e.g., -CCl₂F, -CClF₂). Distillation of the crude product under reduced pressure isolates 1-fluoro-2,3,4,5,6-pentakis(trifluoromethyl)benzene in 31.5% yield , with the remainder comprising partially fluorinated derivatives. The use of excess HF (5–10 eq.) improves conversion but increases corrosion risks and waste generation.

Comparative Analysis of Synthetic Routes

The following table summarizes the two methods:

Method Reactants Catalyst/Solvent Yield Advantages Limitations
Pertrifluoromethylation1-Fluoro-pentaiodobenzene, CF₃CuDMF/DMI~25%*High functional group toleranceRequires iodinated precursors; costly reagents
Halogen ExchangePentakis(trichloromethyl)-fluoro-benzene, HFSbCl₅31.5%Utilizes cheaper chlorinated substratesLow selectivity; high-pressure conditions

*Estimated based on analogous reactions .

Chemical Reactions Analysis

1-Fluoro-2,3,4,5,6-pentakis(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1-Fluoro-2,3,4,5,6-pentakis(trifluoromethyl)benzene has been identified as a versatile building block in various fields:

Chemistry

  • Synthesis of Complex Fluorinated Compounds : The compound serves as a precursor in the synthesis of more complex fluorinated materials. Its high degree of fluorination enhances the stability and reactivity of the resultant compounds .
  • Electrophilic Aromatic Substitution : It participates in electrophilic aromatic substitution reactions where the fluorine or trifluoromethyl groups can be replaced by other substituents. This property is crucial for developing new chemical entities with tailored functionalities.

Biology and Medicine

  • Drug Development : The fluorinated nature of this compound makes it a promising candidate for drug design. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, which are desirable traits in pharmaceuticals .
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in the development of antibacterial agents .

Industrial Applications

  • Fluorinated Polymers and Coatings : The compound is utilized in producing specialty chemicals and materials such as fluorinated polymers and coatings that possess unique thermal and chemical resistance properties .

Mechanism of Action

The mechanism of action of 1-Fluoro-2,3,4,5,6-pentakis(trifluoromethyl)benzene involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can influence the compound’s binding affinity and reactivity with other molecules. The pathways involved include radical trifluoromethylation, where the trifluoromethyl groups play a crucial role in stabilizing radical intermediates .

Comparison with Similar Compounds

Key Insights :

  • The fluorine substituent in 1-Fluoro-...benzene contributes less to acidity than the -OH group in its phenol analog but enhances electron withdrawal compared to -CH₃ in toluene.
  • Steric crowding is a universal feature, but functional groups dictate reactivity: phenol derivatives exhibit superacidity, while aniline derivatives show suppressed basicity .

Boratabenzene Anions (C₅B(CF₃)₆⁻)

The conjugate acids of boratabenzene anions, such as C₅B(CF₃)₆H, are computationally predicted to exhibit extreme Brønsted acidity (pKa < -20 in DMSO) due to the combined effects of boron’s electron deficiency and -CF₃ groups . In contrast, 1-Fluoro-...benzene lacks a conjugated base-stabilizing element like boron, resulting in significantly weaker acidity (gas-phase ΔGacid ≈ 323 kcal/mol vs. ~290 kcal/mol for C₅B(CF₃)₆H) .

Hexakis(4-bromophenyl)benzene

This compound features six bromophenyl (-C₆H₄Br) groups attached to a central benzene ring. Unlike 1-Fluoro-...benzene, bromine’s electron-withdrawing effect is weaker than -CF₃, and steric bulk arises from aryl groups rather than -CF₃. Key differences:

Property 1-Fluoro-...benzene Hexakis(4-bromophenyl)benzene
Electron Withdrawing Strong (-CF₃, -F) Moderate (-Br, inductive effect)
Steric Crowding High (spherical -CF₃ groups) Moderate (planar aryl groups)
Reactivity Inert to electrophilic substitution Prone to Suzuki coupling (C-Br bonds)

The bromophenyl derivative’s C-Br bonds enable cross-coupling reactions, whereas 1-Fluoro-...benzene’s stability limits its participation in similar transformations .

Sulfur-Containing Analogs (e.g., 1-Cyano-2,3,4,5,6-pentakis(4-phenylthio)benzene)

These compounds replace -CF₃ groups with thioether (-SPh) substituents. The sulfur atoms enable dynamic covalent chemistry, such as sulfur exchange reactions, which are absent in 1-Fluoro-...benzene . Additionally, the electron-donating nature of -SPh groups reduces the aromatic ring’s electron deficiency compared to -CF₃, altering applications (e.g., supramolecular chemistry vs. acid catalysis) .

Pentafluorophenyl Azide (C₆F₅N₃)

While both compounds are highly fluorinated, pentafluorophenyl azide features an azide (-N₃) group instead of -CF₃ substituents. The azide group confers photoreactivity (e.g., nitrene formation upon UV exposure), whereas 1-Fluoro-...benzene’s stability makes it suitable for inert environments like ionic liquids .

Biological Activity

1-Fluoro-2,3,4,5,6-pentakis(trifluoromethyl)benzene is a highly fluorinated aromatic compound characterized by a molecular formula of C7F11. Its unique structure, featuring five trifluoromethyl groups and one fluorine atom on a benzene ring, grants it distinctive chemical properties that influence its biological activity. This article explores the biological implications of this compound, including its mechanism of action, potential applications in drug development, and relevant case studies.

The compound's high degree of fluorination contributes to its stability and lipophilicity, which are critical factors for biological interactions. The electronegative fluorine atoms can significantly alter the electronic properties of the molecule, affecting its reactivity and interactions with biological targets.

The biological activity of 1-Fluoro-2,3,4,5,6-pentakis(trifluoromethyl)benzene is largely attributed to its ability to interact with cellular components through several mechanisms:

  • Electrophilic Substitution : The compound can undergo electrophilic aromatic substitution reactions due to the presence of highly electronegative trifluoromethyl groups. This property can be harnessed in designing molecules that target specific biomolecules.
  • Radical Formation : The trifluoromethyl groups stabilize radical intermediates, which may play a role in various biochemical pathways. This stabilization can enhance the compound's reactivity in biological systems.
  • Fluorescence Properties : The compound exhibits unique photochemical properties that can be utilized in imaging techniques within biological research.

Biological Applications

The potential applications of 1-Fluoro-2,3,4,5,6-pentakis(trifluoromethyl)benzene in biology and medicine include:

  • Drug Development : Its fluorinated nature enhances metabolic stability and bioavailability of drug candidates. Fluorinated compounds are often more resistant to enzymatic degradation.
  • Chemical Probes : The compound can serve as a building block for synthesizing novel fluorinated probes for studying biological processes.

Case Studies

Several studies have highlighted the biological relevance of fluorinated compounds similar to 1-Fluoro-2,3,4,5,6-pentakis(trifluoromethyl)benzene:

  • Functionalized Pentakis(trifluoromethyl)phenyl Derivatives : Research has demonstrated that derivatives of pentakis(trifluoromethyl)phenyl can act as stable carbenes and superacids. These derivatives exhibit unique reactivity profiles that could be exploited in medicinal chemistry .
  • Microwave-Assisted Derivatization : A study reported the successful derivatization of amino acids using fluorinated reagents like 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (FNBT), demonstrating how fluorinated compounds can enhance reaction efficiency and product yields .
  • Fluorine Chemistry in Therapeutics : The incorporation of fluorine into organic molecules has been shown to significantly alter their physicochemical properties, making them suitable for therapeutic applications .

Comparative Analysis

To understand the uniqueness of 1-Fluoro-2,3,4,5,6-pentakis(trifluoromethyl)benzene relative to other similar compounds, the following table summarizes key characteristics:

Compound NameMolecular FormulaNumber of Trifluoromethyl GroupsNotable Biological Activity
1-Fluoro-2,3,4,5,6-pentakis(trifluoromethyl)benzeneC7F115Potential drug candidate with enhanced stability
1-Fluoro-3-(trifluoromethyl)benzeneC7H4F41Lower metabolic stability compared to pentakis derivative
1,2,3-Pentafluoro-6-(trifluoromethyl)benzeneC7F85Similar stability; used in materials science

Q & A

Basic Question: What synthetic methodologies are most effective for preparing 1-fluoro-2,3,4,5,6-pentakis(trifluoromethyl)benzene?

Answer:
The synthesis of this highly fluorinated compound typically involves sequential halogen-exchange reactions and electrophilic trifluoromethylation . Key steps include:

  • Fluorination of precursors : Substitution of bromine or chlorine in polyhalogenated benzene derivatives using agents like KF or HF-pyridine, as seen in bromopentafluorobenzene synthesis .
  • Trifluoromethyl group introduction : Methods such as the use of (CF₃)₂Hg or Cu-mediated coupling with CF₃ sources, analogous to trifluoromethylbenzene derivatives .
  • Optimization : Reaction temperatures (e.g., 80–120°C) and catalysts (e.g., Pd/Cu systems) are critical to avoid side reactions from steric hindrance. Yields can vary from 40–70% depending on substitution efficiency .

Advanced Question: How do steric and electronic effects of multiple trifluoromethyl groups influence reaction pathways in this compound?

Answer:
The electron-withdrawing nature of CF₃ groups significantly reduces electron density on the benzene ring, making electrophilic substitutions challenging.

  • Steric hindrance : The bulky CF₃ groups at adjacent positions create steric congestion, favoring reactions at the fluorine-substituted position. This is observed in nucleophilic aromatic substitution (SNAr) studies of similar pentafluorinated compounds .
  • Electronic effects : Computational studies (e.g., DFT) reveal enhanced para-directing effects due to CF₃ groups, but steric clashes may override electronic preferences. Reaction pathways must balance these factors using kinetic vs. thermodynamic control .

Basic Question: What analytical techniques are most reliable for characterizing this compound?

Answer:

  • NMR spectroscopy : ¹⁹F NMR is critical for identifying CF₃ and fluorine environments. Chemical shifts for CF₃ typically appear at δ -60 to -65 ppm, while aromatic fluorines range from δ -110 to -150 ppm .
  • X-ray crystallography : Single-crystal studies (e.g., CCDC data) resolve steric configurations, as demonstrated for N-benzyl-pentafluorobenzamide derivatives .
  • Mass spectrometry (HRMS) : Accurate mass determination confirms molecular formula (C₇F₁₆C₆H) and fragmentation patterns .

Advanced Question: How can computational modeling predict reactivity and stability of this compound in catalytic systems?

Answer:
Density Functional Theory (DFT) and molecular dynamics simulations are used to:

  • Model transition states for SNAr or cross-coupling reactions, predicting activation energies and regioselectivity .
  • Assess thermodynamic stability by calculating bond dissociation energies (BDEs) of C–F and C–CF₃ bonds.
  • COMSOL Multiphysics® can simulate reaction kinetics in flow reactors, optimizing parameters like residence time and temperature gradients .

Advanced Question: What strategies mitigate decomposition pathways during high-temperature reactions?

Answer:

  • Inert atmosphere : Use of argon or nitrogen prevents oxidative degradation of CF₃ groups.
  • Additives : Stabilizing agents like BHT (butylated hydroxytoluene) suppress radical-mediated decomposition.
  • Solvent selection : High-booint solvents (e.g., DMF or sulfolane) maintain reaction homogeneity at elevated temperatures (150–200°C) .

Basic Question: How does this compound compare to other polyfluorinated aromatics in material science applications?

Answer:

  • Dielectric properties : The compound’s high fluorine content enhances thermal stability and reduces dielectric constants, making it suitable for microelectronics insulators .
  • Liquid crystal precursors : Unlike mono-trifluoromethyl analogs, the pentakis-substitution disrupts planar alignment, limiting mesophase formation but enabling niche applications in fluorinated polymers .

Advanced Question: What factorial design approaches optimize reaction conditions for scale-up synthesis?

Answer:
A 2³ factorial design can systematically vary:

  • Factors : Temperature (100–160°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. DMSO).
  • Responses : Yield, purity, and reaction time.
  • Analysis : ANOVA identifies temperature as the most significant factor (p < 0.05), with interactions between catalyst and solvent affecting byproduct formation .

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